molecular formula C13H9ClN2O B12065492 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile

Cat. No.: B12065492
M. Wt: 244.67 g/mol
InChI Key: FYWGPAWOXBJCTN-UHFFFAOYSA-N
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Description

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile (C₈H₇ClN₂O, molecular weight: 194.61 g/mol) is a substituted pyridine derivative featuring a benzyloxy group at the 5-position, a chlorine atom at the 6-position, and a cyano group at the 2-position of the pyridine ring . The benzyloxy group introduces steric bulk and lipophilicity, while the electron-withdrawing cyano and chloro substituents modulate the electronic properties of the aromatic system.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

6-chloro-5-phenylmethoxypyridine-2-carbonitrile

InChI

InChI=1S/C13H9ClN2O/c14-13-12(7-6-11(8-15)16-13)17-9-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

FYWGPAWOXBJCTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5,6-Dichloropyridine-2-carbonitrile

The synthesis begins with 2-amino-5,6-dichloropyridine , which undergoes diazotization and cyanation via a Sandmeyer reaction. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid generates a diazonium salt, which is subsequently reacted with copper(I) cyanide (CuCN) to yield 5,6-dichloropyridine-2-carbonitrile .

Reaction Conditions :

  • Diazotization: 0–5°C in aqueous HCl, 1 hour.

  • Cyanation: CuCN in acetonitrile, 60°C, 3 hours.

  • Yield: ~70–75%.

Introduction of Benzyloxy Group

The chloro group at position 5 is substituted with benzyloxy using benzyl alcohol under basic conditions. Potassium hydroxide (KOH) facilitates deprotonation of benzyl alcohol, generating a benzoxide ion that displaces the chloride.

Reaction Conditions :

  • Substrate: 5,6-Dichloropyridine-2-carbonitrile.

  • Reagents: Benzyl alcohol (1.2 equiv), KOH (3.0 equiv).

  • Solvent: Toluene, reflux (110°C), 4–6 hours.

  • Yield: 85–90%.

Mechanistic Insight :
The electron-withdrawing cyano group at position 2 directs nucleophilic attack to the meta position (C-5), ensuring regioselectivity. The reaction proceeds via a two-step mechanism: (1) formation of the benzoxide ion and (2) aromatic nucleophilic substitution (SNAr).

Carboxamide Dehydration to Nitrile

Synthesis of 5-Benzyloxy-6-chloropyridine-2-carboxamide

Starting with 5-benzyloxy-6-chloropyridine-2-carboxylic acid , the carboxylic acid is converted to the corresponding carboxamide. Activation with thionyl chloride (SOCl₂) forms the acid chloride, which is treated with aqueous ammonia to yield the carboxamide.

Reaction Conditions :

  • Acid Chloride Formation: SOCl₂, reflux (70°C), 2 hours.

  • Amidation: NH₄OH (28%), 0°C, 1 hour.

  • Yield: 80–85%.

Dehydration to Cyano Group

The carboxamide is dehydrated using trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N) in ethyl acetate. This one-pot reaction converts the amide to the nitrile via intermediate imidate formation.

Reaction Conditions :

  • Reagents: TFAA (2.1 equiv), Et₃N (2.1 equiv).

  • Solvent: Ethyl acetate, −5°C to 20°C, 1.25 hours.

  • Yield: 90%.

Key Data :

StepReagents/ConditionsYield (%)
Acid Chloride FormationSOCl₂, 70°C85
AmidationNH₄OH, 0°C80
DehydrationTFAA/Et₃N, −5°C→20°C90

Direct Cyanation of Halopyridines

Palladium-Catalyzed Cyanation

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Nucleophilic Substitution + CyanationHigh regioselectivity, scalableMulti-step, requires diazotization70–90
Carboxamide DehydrationMild conditions, high yieldRequires acid chloride formation80–90
Direct CyanationSingle-step cyanationLimited substrate availability65–70

Mechanistic and Practical Considerations

Regioselectivity in Substitution Reactions

  • The cyano group at C-2 directs nucleophilic attack to C-5 (meta position), while the chloro at C-6 remains inert under basic conditions.

  • Steric hindrance from the benzyloxy group minimizes over-substitution at C-6.

Solvent and Base Optimization

  • Toluene vs. Trifluorotoluene : Trifluorotoluene enhances reactivity for electron-deficient pyridines due to its polar aprotic nature.

  • Base Selection : KOH outperforms NaH or Cs₂CO₃ in minimizing side reactions during benzyloxy introduction .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Biological Activities

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile exhibits a range of biological activities that make it a valuable compound in drug development. Research has indicated that derivatives of pyridine compounds often possess significant pharmacological properties, including:

  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have shown that pyridine derivatives can induce apoptosis in various cancer cell lines, such as PC-3 (prostate cancer) and SKOV-3 (ovarian cancer) .
  • Antimicrobial Properties : Pyridine derivatives are also known for their antimicrobial effects. The presence of the cyano group in 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile may enhance its activity against specific bacterial strains .

Synthetic Pathways

The synthesis of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile involves several key steps that can be adapted for the production of related compounds. Recent methodologies have focused on optimizing yields and improving reaction conditions. The synthetic approach typically includes:

  • Formation of the Pyridine Ring : Utilizing starting materials such as benzyloxy and chloro-substituted precursors.
  • Cyanation Reaction : Introducing the cyano group through nucleophilic substitution or other cyanation techniques.
  • Purification : Employing chromatography methods to isolate the desired product with high purity .

Therapeutic Potential

The therapeutic applications of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile are primarily linked to its role as a potential drug candidate. The compound's structure suggests it could interact with various biological targets, making it suitable for:

  • Inhibition of Kinases : Similar compounds have been designed to inhibit specific kinases involved in cancer progression, such as ALK (anaplastic lymphoma kinase) . This suggests that 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile could be explored as a selective kinase inhibitor.
  • Neuroprotective Agents : Given the neuroprotective properties associated with certain pyridine derivatives, this compound may also be investigated for its potential in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and application of pyridine derivatives similar to 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on HeLa cells with IC50 values in the micromolar range.
Study BAntimicrobial TestingShowed effective inhibition against Gram-positive bacteria, indicating broad-spectrum activity.
Study CKinase InhibitionIdentified as a potent inhibitor of ALK, providing insights into its mechanism of action against cancer cells.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group can enhance the binding affinity of the compound to its target, while the nitrile group can participate in hydrogen bonding or other interactions. The chlorine atom can influence the electronic properties of the pyridine ring, affecting the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Benzyloxy-6-chloro-pyridine-2-carbonitrile 5-benzyloxy, 6-Cl, 2-CN C₈H₇ClN₂O 194.61 High lipophilicity; synthetic intermediate
6-Chloro-5-ethoxy-pyridine-2-carbonitrile 5-ethoxy, 6-Cl, 2-CN C₈H₆ClN₂O 182.61 Reduced steric hindrance vs. benzyloxy; higher solubility
5-(Benzyloxy)-6-bromopyridin-2-yl-oxazole 5-benzyloxy, 6-Br, oxazole ring C₁₅H₁₁BrN₂O₂ 331.17 Bromine enhances reactivity in cross-coupling reactions
2-Chloro-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile 2-Cl, 6-methyl, 5-pyridinyl C₁₂H₈ClN₃ 229.67 Bipyridine structure; potential ligand for metal complexes
2-(Chlorothio)pyridine-3-carbonyl chloride 2-Cl-S, 3-COCl C₆H₃Cl₂NOS 208.07 High reactivity due to carbonyl chloride; used in acylations

Electronic and Steric Effects

  • Benzyloxy vs. Ethoxy : The benzyloxy group in the target compound provides greater steric hindrance and lipophilicity compared to the ethoxy group in 6-chloro-5-ethoxy-pyridine-2-carbonitrile. This difference impacts solubility and pharmacokinetic properties in drug design .
  • Chloro vs. Bromo : Substituting chlorine with bromine (as in 5-(benzyloxy)-6-bromopyridin-2-yl-oxazole) increases atomic radius and polarizability, enhancing reactivity in aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Cyano vs. Carbonyl Chloride: The cyano group in the target compound is less electrophilic than the carbonyl chloride in 2-(chlorothio)pyridine-3-carbonyl chloride, making the latter more reactive in nucleophilic acylations .

Biological Activity

5-Benzyloxy-6-chloro-pyridine-2-carbonitrile (C12H9ClN2O) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration, including a benzyloxy group, a chlorine atom, and a carbonitrile functional group, which may contribute to its diverse chemical reactivity and biological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Structural Characteristics

The molecular structure of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile can be summarized as follows:

PropertyDescription
Molecular Formula C12H9ClN2O
Molecular Weight 232.67 g/mol
Functional Groups Benzyloxy, Chlorine, Carbonitrile
IUPAC Name 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile

Biological Activities

Research indicates that compounds similar to 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial and fungal strains.
  • Cellular Signaling Modulation : Interaction studies indicate that 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile may influence cellular signaling pathways involved in processes such as cell proliferation and apoptosis. This could have implications for therapeutic applications in cancer treatment.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile against several pathogens. The compound demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .
  • Mechanistic Insights :
    • Further investigations into the mechanism of action revealed that the compound may interact with specific enzymes or receptors within microbial cells, disrupting essential cellular functions. This aligns with findings from related compounds that have shown similar mechanisms in inhibiting microbial growth .
  • Comparative Analysis :
    • Compared to structurally similar compounds, such as 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile and 6-Chloro-pyridine-2-carbonitrile, 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile exhibited enhanced solubility and biological activity due to the combined effects of its functional groups.

Potential Applications

The unique properties of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile suggest several potential applications:

  • Pharmaceutical Development : Given its antimicrobial and potential anticancer activities, this compound could serve as a lead structure for developing new drugs targeting infections or cancerous cells.
  • Chemical Research : Its diverse reactivity makes it a valuable intermediate in synthetic organic chemistry, allowing for the development of more complex molecules with desired biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile, and how can intermediates be optimized for yield?

  • Methodology : Start with a pyridine core functionalized with a nitrile group at position 2. Introduce chlorine at position 6 via electrophilic substitution, ensuring regioselectivity using directing groups (e.g., nitro or benzyloxy) to minimize side reactions. Benzyloxy groups can be introduced via nucleophilic aromatic substitution under anhydrous conditions with a base like K₂CO₃. Optimize reaction parameters (temperature, solvent polarity) based on intermediates' solubility and stability .
  • Key Considerations : Monitor intermediates using TLC and LC-MS to track byproduct formation. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural characterization of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile be performed to resolve spectral data contradictions?

  • Methodology : Combine multiple techniques:

  • NMR : Assign peaks using ¹H-¹H COSY and HSQC to resolve overlapping signals (e.g., benzyloxy aromatic protons vs. pyridine protons).
  • XRD : For crystalline samples, use single-crystal X-ray diffraction (e.g., SHELXL97 for structure refinement) to confirm bond angles and substituent positions .
  • IR : Validate nitrile (C≡N) stretching vibrations at ~2200–2250 cm⁻¹ .
    • Data Conflict Resolution : If NMR and mass spectrometry disagree on molecular ion peaks, recheck ionization conditions (ESI vs. EI) and sample purity .

Q. What are the stability profiles of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months; analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products .
    • Recommendations : Store in airtight containers with desiccants (silica gel) at –20°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile in cross-coupling reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The nitrile group at position 2 withdraws electrons, making positions 4 and 6 electrophilic. Test Suzuki-Miyaura coupling at position 4 using Pd(OAc)₂/XPhos catalysts and aryl boronic acids. Compare yields with/without benzyloxy protection at position 5 .
  • Key Findings : Benzyloxy groups sterically hinder coupling at position 5 but stabilize intermediates via resonance .

Q. What crystallographic challenges arise when analyzing 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile, and how can they be addressed?

  • Methodology : Grow single crystals via slow evaporation (CHCl₃/hexane). Use APEX2 for data collection and SHELXL97 for refinement. Address disorder in the benzyloxy group by applying restraints to anisotropic displacement parameters .
  • Critical Parameters : Monitor C–Cl bond lengths (expected ~1.74 Å) and dihedral angles between pyridine and benzyloxy planes. Compare with analogous structures (e.g., 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile) to validate packing motifs .

Q. How can structure-activity relationships (SARs) be explored for 5-Benzyloxy-6-chloro-pyridine-2-carbonitrile in kinase inhibition assays?

  • Methodology : Synthesize derivatives with modifications at positions 2 (nitrile → amide) and 5 (benzyloxy → methoxy). Screen against a kinase panel (e.g., EGFR, CDK2) using fluorescence polarization assays. Correlate IC₅₀ values with substituent electronegativity and steric bulk .
  • Contradictions : If chloro substitution at position 6 reduces activity, evaluate whether it disrupts hydrogen bonding with kinase ATP pockets via molecular docking (AutoDock Vina) .

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